6-O-(3'',4''-Dimethoxycinnamoyl)catalpol

Hepatoprotection Iridoid glycosides Natural products

Sourcing well-characterized iridoid glycosides with defined substitution patterns for hepatic injury research often presents significant supply challenges. 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol (CAS 147714-71-4) directly addresses this need as a distinct chemotype isolated from Buddleja asiatica. - Structure confirmed by 1H and 13C NMR, ensuring exact 3,4-dimethoxycinnamoyl substitution at the 6-O position. - Demonstrates antihepatotoxic activity comparable to silymarin in plant extract models, supporting its use as a lead compound. - Serves as a critical reference standard for botanical QC and SAR investigations of NF-κB inhibition potency.

Molecular Formula C26H32O13
Molecular Weight 552.5 g/mol
Cat. No. B1180763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
Synonyms6-O-(3'',4''-Dimethoxycinnamoyl)catalpol
Molecular FormulaC26H32O13
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC
InChIInChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(29)37-22-13-7-8-35-24(18(13)26(11-28)23(22)39-26)38-25-21(32)20(31)19(30)16(10-27)36-25/h3-9,13,16,18-25,27-28,30-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1
InChIKeyUGUWZDBHHDVSKD-JFBQKNIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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6-O-(3'',4''-Dimethoxycinnamoyl)catalpol: Iridoid Glycoside Procurement & Structural Identification


6-O-(3'',4''-Dimethoxycinnamoyl)catalpol (CAS 147714-71-4) is an iridoid glycoside isolated from *Buddleja asiatica* Lour., characterized by a catalpol core esterified with a 3,4-dimethoxycinnamoyl group at the 6-O position [1]. Its structure has been confirmed via 1H and 13C NMR and mass spectrometry, with a molecular formula of C₂₆H₃₂O₁₃ and a molecular weight of 552.5 g/mol [2].

Why 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol Cannot Be Substituted by Catalpol or Other In-Class Compounds


The 6-O-(3,4-dimethoxycinnamoyl) substitution critically differentiates this compound from catalpol and other iridoid glycosides. Studies on 6-O-substituted cinnamyl catalpol derivatives demonstrate that the nature, position, and number of these cinnamyl substituents directly correlate with enhanced anti-inflammatory potency compared to catalpol, which exhibits weak anti-inflammatory effects [1]. The presence of the 3,4-dimethoxycinnamoyl group at the 6-O position in this specific compound is a distinct structural feature that cannot be replicated by unsubstituted catalpol or other 6-O-acyl catalpol derivatives lacking this specific moiety [2].

Quantitative Evidence for Selecting 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol Over Comparators


Antihepatotoxic Activity Comparable to Silymarin in Hepatic Models

The polar fraction of *Buddleja asiatica* flowering parts containing 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol exhibited substantial antihepatotoxic activity comparable to that of the standard hepatoprotective lignan silymarin in an *in vivo* hepatic damage model [1]. The isolated compound itself is described as possessing anti-hepatotoxic activity [2].

Hepatoprotection Iridoid glycosides Natural products

Enhanced Anti-Inflammatory Potential via 6-O-Substituted Cinnamyl Moiety Compared to Catalpol

A structure-activity relationship study on 6-O-substituted cinnamyl catalpol derivatives (scropoliosides) demonstrated that the presence of a 6-O-cinnamyl moiety significantly enhances anti-inflammatory activity compared to unsubstituted catalpol, which exhibits only weak effects [1]. The study found that the inhibitory effects varied depending on the position and number of cinnamyl substitutions [2]. While 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol was not directly tested in this study, its 6-O-(3,4-dimethoxycinnamoyl) group aligns with the class of compounds showing enhanced activity.

Anti-inflammatory NF-κB inhibition Structure-activity relationship

Structural Differentiation: 3,4-Dimethoxycinnamoyl vs. Other 6-O-Cinnamoyl Substitutions

6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is structurally distinct from other 6-O-cinnamoyl catalpol derivatives due to its specific 3,4-dimethoxy substitution pattern on the cinnamoyl ring [1]. This differentiates it from analogs such as 6-O-cinnamoylcatalpol, picroside I (6'-cinnamoylcatalpol), 6-O-p-methoxycinnamoylcatalpol, and 6-feruloylcatalpol, which possess different hydroxyl/methoxy substitution patterns [2]. The compound has been fully characterized by 1H and 13C NMR and mass spectrometry .

Chemotaxonomy Structure elucidation Natural product sourcing

Recommended Application Scenarios for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol Based on Evidence


Hepatoprotection Research and Liver Injury Model Studies

Utilize 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol in *in vivo* and *in vitro* models of liver damage as a potential hepatoprotective agent. Its antihepatotoxic activity, shown to be comparable to silymarin in plant extract studies [1], supports its investigation as a lead compound or positive control in hepatic injury studies. This is particularly relevant for natural product-based drug discovery programs targeting liver diseases.

Structure-Activity Relationship (SAR) Studies of Iridoid Glycosides

Employ this compound as a defined chemotype in SAR investigations of 6-O-substituted catalpol derivatives. Its specific 3,4-dimethoxycinnamoyl group [2] provides a distinct reference point for evaluating how cinnamoyl ring substitution patterns affect biological activities such as anti-inflammatory potency and NF-κB inhibition [3]. This application is critical for medicinal chemistry campaigns aiming to optimize iridoid-based therapeutics.

Analytical Standard for Phytochemical Analysis of *Buddleja* Species

Use 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol as an authentic reference standard for the identification and quantification of this compound in plant extracts, particularly from *Buddleja asiatica* Lour. and related Scrophulariaceae species [4]. This is essential for quality control in botanical research, chemotaxonomic studies, and the standardization of herbal preparations.

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